molecular formula C4H6ClNO2 B14697106 3-Chloro-4-methyl-1,3-oxazolidin-2-one CAS No. 33744-01-3

3-Chloro-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B14697106
CAS No.: 33744-01-3
M. Wt: 135.55 g/mol
InChI Key: CMWSYRGMMHZGJT-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and a methyl group attached to the ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-amino-2-methylpropanol with phosgene or triphosgene under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone N-oxides.

    Reduction Reactions: Reduction of the oxazolidinone ring can yield amino alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Various substituted oxazolidinones.

    Oxidation Reactions: Oxazolidinone N-oxides.

    Reduction Reactions: Amino alcohols.

Scientific Research Applications

3-Chloro-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial protein synthesis.

    Medicine: Explored for its potential use in the development of new antibiotics, particularly against drug-resistant bacterial strains.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The compound’s unique structure allows it to evade common resistance mechanisms, enhancing its efficacy against resistant strains.

Comparison with Similar Compounds

3-Chloro-4-methyl-1,3-oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid:

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria. It shares a similar mechanism of action but differs in its chemical structure and spectrum of activity.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity compared to linezolid. It also exhibits a similar mechanism of action but has improved pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new antimicrobial agents. Continued research on this compound and its derivatives will likely yield further insights into its mechanisms of action and broaden its range of applications.

Properties

CAS No.

33744-01-3

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

3-chloro-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H6ClNO2/c1-3-2-8-4(7)6(3)5/h3H,2H2,1H3

InChI Key

CMWSYRGMMHZGJT-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)N1Cl

Origin of Product

United States

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